molecular formula C19H21ClN4O2S B2458923 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1235354-64-9

2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

货号: B2458923
CAS 编号: 1235354-64-9
分子量: 404.91
InChI 键: NNESXZMNFMOXEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C19H21ClN4O2S and its molecular weight is 404.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

The exact mode of action of this compound is currently unknown . The compound might interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function.

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its targets . More research is needed in this area.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

生物活性

The compound 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core linked to a piperazine ring via a sulfonyl group. The structural formula can be represented as follows:

C18H21ClN4O2S\text{C}_{18}\text{H}_{21}\text{ClN}_4\text{O}_2\text{S}

The presence of the sulfonyl group is significant as it enhances solubility and may improve the compound's interaction with biological targets.

Kinase Inhibition

Research indicates that this compound acts as a kinase inhibitor , specifically targeting Bruton's tyrosine kinase (BTK) and FLT3 kinase, which are crucial in various signaling pathways associated with cancer progression. The inhibition of these kinases can disrupt cellular processes that contribute to tumor growth and proliferation.

Antibacterial Activity

Preliminary studies have also suggested that This compound exhibits antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli . The exact mechanisms are still under investigation, but the compound's structural features may facilitate interactions with bacterial enzymes or receptors.

Comparative Biological Activity

To better understand the potential of this compound, it is useful to compare it with similar compounds. The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1H-benzimidazole derivativesBenzimidazole coreAnticancer, antimicrobial
Piperazine derivativesPiperazine ringNeurological effects
Sulfonamide antibioticsSulfonamide groupAntibacterial

The unique combination of a sulfonamide moiety with a benzimidazole framework in this compound may enhance both its solubility and biological activity compared to other compounds lacking this specific combination.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of This compound .

Study on Anticancer Activity

In a study examining benzimidazole derivatives, compounds similar to this one demonstrated significant binding affinity to human topoisomerase I, an enzyme essential for DNA replication and repair. This interaction is crucial for anticancer activity, as inhibiting topoisomerase I can lead to DNA damage in rapidly dividing cancer cells .

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of synthesized benzimidazole derivatives, revealing high activity against Staphylococcus aureus strains, including MRSA. Some derivatives displayed minimum inhibitory concentrations (MIC) below 1 µg/mL, indicating potent antibacterial effects . This suggests that This compound may also exhibit similar properties.

常见问题

Q. Basic Synthesis and Characterization

Q. Q1. What are the standard synthetic pathways for preparing 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole, and how can reaction yields be optimized?

Answer: The compound is synthesized via multi-step reactions:

Cyclocondensation : Start with 5-chloro-2-nitroacetanilide to form the benzimidazole core.

Sulfonylation : React the core with 5-chloro-2-methylbenzenesulfonyl chloride to introduce the sulfonyl-piperazine moiety.

N-Methylation : Use methyl iodide or dimethyl sulfate to methylate the imidazole nitrogen.
Optimization :

  • Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity.
  • Catalyze methylation with potassium carbonate to improve yields (70–85%) .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Q2. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the benzimidazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonyl groups (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 445.12) .
  • X-ray Crystallography (SHELX) : Resolve 3D structure; analyze bond angles and torsional strain in the piperazine-sulfonyl linkage .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. Biological Activity and Mechanism

Q. Q3. What in vitro assays are recommended to evaluate this compound’s biological activity, and how should controls be designed?

Answer:

  • Kinase Inhibition Assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization. Include staurosporine as a positive control .
  • GPCR Binding Studies : Radiolabeled ligand displacement assays (e.g., for serotonin receptors) with at least three replicates to ensure statistical significance .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via nonlinear regression .

Q. Q4. How do structural modifications (e.g., altering the sulfonyl or piperazine groups) impact its pharmacological profile?

Answer:

  • Sulfonyl Group : Replacing the 5-chloro-2-methylphenyl with a thiophene-sulfonyl group (as in related analogs) reduces kinase inhibition but enhances solubility .
  • Piperazine Substitution : Bulky substituents on piperazine decrease blood-brain barrier permeability, while methyl groups improve metabolic stability .
  • Benzimidazole Core : Fluorination at the 5-position increases selectivity for ATP-binding pockets in kinases .

Q. Advanced Research Challenges

Q. Q5. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess protein-ligand flexibility and hydration effects .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences when docking poses conflict with SPR or ITC data .
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., kinases) using SHELX for refinement .

Q. Q6. What strategies mitigate poor aqueous solubility during in vivo studies?

Answer:

  • Salt Formation : Prepare hydrochloride salts (improves solubility by 10–20×) .
  • Nanoformulation : Use liposomes or PEGylated nanoparticles (particle size <200 nm) for intravenous delivery .
  • Co-Solvents : Administer in 10% DMSO/90% saline (v/v) for oral gavage studies .

Q. Methodological Troubleshooting

Q. Q7. How should researchers address low yields in the final N-methylation step?

Answer:

  • Moisture Control : Use anhydrous conditions (molecular sieves) to prevent hydrolysis of methylating agents .
  • Catalyst Screening : Test alternatives like tetrabutylammonium iodide to enhance reactivity .
  • Reaction Monitoring : Track progress via TLC (Rf ~0.6 in ethyl acetate/hexane 1:1) .

Q. Q8. What advanced purification methods are recommended for isolating enantiomers or eliminating trace impurities?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) for enantiomer separation .
  • Preparative HPLC : Gradient elution (10–90% acetonitrile) to remove sulfonamide byproducts .
  • Crystallization Optimization : Recrystallize from ethanol/water (7:3) to achieve >99% purity .

Q. Translational Research

Q. Q9. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

Answer:

  • Rodent Models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h for LC-MS/MS analysis .
  • Toxicity Screening : Conduct 28-day repeat-dose studies (OECD 407 guidelines) with histopathology on liver/kidney tissues .

Q. Q10. How can researchers scale up synthesis without compromising purity?

Answer:

  • Continuous Flow Chemistry : Use microreactors for sulfonylation (residence time: 30 min, 60°C) to improve reproducibility .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediates in real time .

属性

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c1-14-7-8-15(20)13-18(14)27(25,26)24-11-9-23(10-12-24)19-21-16-5-3-4-6-17(16)22(19)2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNESXZMNFMOXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。